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molecular formula C17H18BrNO4 B1198242 2-Bromo-5-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide CAS No. 24958-44-9

2-Bromo-5-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide

Cat. No. B1198242
M. Wt: 380.2 g/mol
InChI Key: CRZBVPSGSPBXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985879B2

Procedure details

A separate solution of N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine (A12) was prepared by mixing A12.HBr (100 g), triethylamine (360 mL) in methylene chloride (1000 mL). To this A12 solution was added slowly the above mentioned B13-Cl solution with agitation at room temperature. The reaction mixture was stirred for another one hr at room temperature after the addition was completed. The solid precipitate was removed by filtration and the filter cake was washed with methylene chloride. The combined methylene chloride solution was distilled until the pot temperature reached 55° C. To this residue, methanol (198 g) was added. The methanol of the resulted solution was removed by distillation until the pot temperature reached 70° C. The residue was cooled to room temperature and 15% NaOH/MeOH solution (460 mL) was added. The resulting solution was stirred at room temperature for 12 hr. The reaction mixture was acidified with 36% hydrochloric acid until the pH was between 3 and 5. The solution was set for distillation until the pot temperature reached 75° C. To the residue was added methylene chloride (200 mL) and 1N HCl (1500 mL) and stirred at 0° C. for 4 hr. The precipitate was collect by filtration to give 100 g (56% yield) of N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide (C2).
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Name
B13-Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.C([N:4]([CH2:7]C)[CH2:5][CH3:6])C.[Br:9][C:10]1[CH:18]=[C:17]([O:19][CH3:20])[C:16]([OH:21])=[CH:15][C:11]=1[C:12](Cl)=[O:13]>C(Cl)Cl>[CH3:7][NH:4][CH2:5][CH2:6][C:11]1[CH:10]=[CH:18][C:17]([OH:19])=[CH:16][CH:15]=1.[CH3:7][N:4]([CH2:5][CH2:6][C:11]1[CH:10]=[CH:18][C:17]([OH:19])=[CH:16][CH:15]=1)[C:12]([C:11]1[CH:15]=[C:16]([OH:21])[C:17]([O:19][CH3:20])=[CH:18][C:10]=1[Br:9])=[O:13]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Br
Step Two
Name
Quantity
360 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
B13-Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)Cl)C=C(C(=C1)OC)O
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another one hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing A12
ADDITION
Type
ADDITION
Details
To this A12 solution was added slowly the
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The solid precipitate was removed by filtration
WASH
Type
WASH
Details
the filter cake was washed with methylene chloride
DISTILLATION
Type
DISTILLATION
Details
The combined methylene chloride solution was distilled until the pot temperature
CUSTOM
Type
CUSTOM
Details
reached 55° C
ADDITION
Type
ADDITION
Details
To this residue, methanol (198 g) was added
CUSTOM
Type
CUSTOM
Details
The methanol of the resulted solution was removed by distillation until the pot temperature
CUSTOM
Type
CUSTOM
Details
reached 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to room temperature
ADDITION
Type
ADDITION
Details
15% NaOH/MeOH solution (460 mL) was added
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at room temperature for 12 hr
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
The solution was set for distillation until the pot temperature
CUSTOM
Type
CUSTOM
Details
reached 75° C
ADDITION
Type
ADDITION
Details
To the residue was added methylene chloride (200 mL) and 1N HCl (1500 mL)
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 4 hr
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collect by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNCCC1=CC=C(C=C1)O
Name
Type
product
Smiles
CN(C(=O)C1=C(C=C(C(=C1)O)OC)Br)CCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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